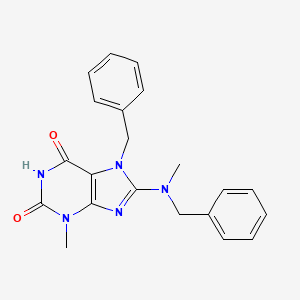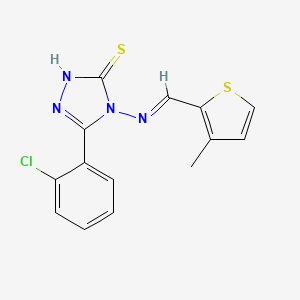
2-(2,4-Dibromophenoxy)-4,6-dimethylpyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,4-Dibromophenoxy)-4,6-dimethylpyrimidine is an organic compound that features a pyrimidine ring substituted with two methyl groups and a dibromophenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dibromophenoxy)-4,6-dimethylpyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with 2,4-dibromophenol and 4,6-dimethylpyrimidine.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as potassium carbonate (K₂CO₃) and a suitable solvent like dimethylformamide (DMF).
Procedure: The 2,4-dibromophenol is reacted with 4,6-dimethylpyrimidine under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and time.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of bromine atoms.
Oxidation and Reduction: The pyrimidine ring can participate in oxidation and reduction reactions, altering the electronic properties of the compound.
Coupling Reactions: The phenoxy group allows for various coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in solvents like methanol or tetrahydrofuran (THF).
Oxidation: Reagents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) in acidic or basic media.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) in appropriate solvents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyrimidines, while oxidation and reduction can lead to different functionalized derivatives.
Scientific Research Applications
Chemistry
In chemistry, 2-(2,4-Dibromophenoxy)-4,6-dimethylpyrimidine is used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Studies have shown that derivatives of pyrimidine can exhibit antimicrobial, antiviral, and anticancer activities.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its derivatives are studied for their ability to interact with biological targets, such as enzymes and receptors, making it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its chemical properties make it suitable for applications requiring stability and resistance to harsh conditions.
Mechanism of Action
The mechanism by which 2-(2,4-Dibromophenoxy)-4,6-dimethylpyrimidine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to fit into active sites or binding pockets, modulating the activity of the target molecules and influencing biological pathways.
Comparison with Similar Compounds
Similar Compounds
2-(2,4-Dichlorophenoxy)-4,6-dimethylpyrimidine: Similar in structure but with chlorine atoms instead of bromine.
2-(2,4-Difluorophenoxy)-4,6-dimethylpyrimidine: Contains fluorine atoms, leading to different reactivity and properties.
2-(2,4-Dimethylphenoxy)-4,6-dimethylpyrimidine: Lacks halogen atoms, resulting in different chemical behavior.
Uniqueness
2-(2,4-Dibromophenoxy)-4,6-dimethylpyrimidine is unique due to the presence of bromine atoms, which impart distinct electronic and steric properties. These properties influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.
Properties
Molecular Formula |
C12H10Br2N2O |
|---|---|
Molecular Weight |
358.03 g/mol |
IUPAC Name |
2-(2,4-dibromophenoxy)-4,6-dimethylpyrimidine |
InChI |
InChI=1S/C12H10Br2N2O/c1-7-5-8(2)16-12(15-7)17-11-4-3-9(13)6-10(11)14/h3-6H,1-2H3 |
InChI Key |
QIEUINGFNXXFDF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)OC2=C(C=C(C=C2)Br)Br)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(5Z)-5-{[3-(4-butoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-cyclopentyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12043626.png)


![3,5-dichloro-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraene](/img/structure/B12043650.png)


![1-Ethyl-4-hydroxy-N-[4-(6-methyl-1,3-benzothiazol-2-YL)phenyl]-2-oxo-1,2-dihydro-3-quinolinecarboxamide](/img/structure/B12043672.png)
![2-Oxo-2-(p-tolyl)ethyl 8-methyl-2-(4'-methyl-[1,1'-biphenyl]-4-yl)quinoline-4-carboxylate](/img/structure/B12043681.png)


![9-Fluoro-7-hydroxy-3-methyl-5-oxo-N-(tetrahydro-2-furanylmethyl)-2,3-dihydro-1H,5H-pyrido[3,2,1-IJ]quinoline-6-carboxamide](/img/structure/B12043697.png)


